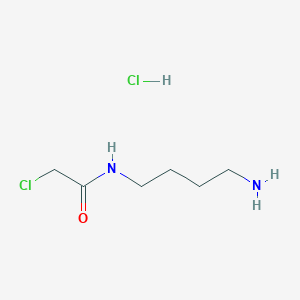

N-(4-aminobutyl)-2-chloroacetamide hydrochloride

Description

BenchChem offers high-quality N-(4-aminobutyl)-2-chloroacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminobutyl)-2-chloroacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-aminobutyl)-2-chloroacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2O.ClH/c7-5-6(10)9-4-2-1-3-8;/h1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJMLUUTGQFWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CCl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-28-0 | |

| Record name | Acetamide, N-(4-aminobutyl)-2-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-aminobutyl)-2-chloroacetamide Hydrochloride: A Bifunctional Tool for Covalent Targeting in Drug Discovery

Introduction: Decoding a Versatile Chemical Probe

In the landscape of modern drug discovery and chemical biology, the ability to forge precise, stable connections between molecules is paramount. Bifunctional molecules, equipped with two distinct reactive groups, are the essential architects of these connections, serving as linkers, bridges, and spacers.[1] Among these critical tools is N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a molecule designed for elegant efficiency. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, reactivity, and its pivotal applications for researchers, scientists, and drug development professionals.

While a dedicated CAS (Chemical Abstracts Service) number for the hydrochloride salt is cited as 1423029-28-0 by some suppliers, it is less common in major databases than its free base form.[2] The core reactivity and utility, however, reside in the N-(4-aminobutyl)-2-chloroacetamide structure itself. This molecule uniquely combines a nucleophilic primary amine with an electrophilic chloroacetamide "warhead," making it an invaluable asset for covalent ligand discovery, targeted protein degradation, and the construction of complex biomolecular conjugates.

Physicochemical and Structural Properties

Understanding the fundamental properties of N-(4-aminobutyl)-2-chloroacetamide is crucial for its effective application in experimental design. The key attributes are summarized below.

| Property | Data | Source |

| CAS Number (HCl Salt) | 1423029-28-0 | [2] |

| CAS Number (Free Base) | 1251101-69-5 | |

| Molecular Formula (HCl Salt) | C₆H₁₄Cl₂N₂O | [2] |

| Molecular Weight (HCl Salt) | 201.09 g/mol | [2] |

| Molecular Formula (Free Base) | C₆H₁₃ClN₂O | N/A |

| Molecular Weight (Free Base) | 164.63 g/mol | N/A |

| Appearance | Colorless to pale yellow solid | [3] |

| Solubility | Readily soluble in water | [3] |

| Storage | 2-8 °C, protect from light | [4] |

Synthesis and Characterization

The synthesis of N-(4-aminobutyl)-2-chloroacetamide is typically achieved through a straightforward acylation reaction. The process involves the reaction of a diamine precursor, such as 1,4-diaminobutane (putrescine), with chloroacetyl chloride. Often, one of the amine groups of the diamine is protected to ensure mono-acylation.

A representative synthetic workflow is as follows:

-

Protection: One amine group of 1,4-diaminobutane is protected, for example, as a tert-butoxycarbonyl (Boc) group.

-

Acylation: The remaining free amine is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM).[5][6]

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the free amine.

-

Salt Formation (Optional): The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ether or isopropanol.

Caption: General synthesis workflow for N-(4-aminobutyl)-2-chloroacetamide hydrochloride.

Characterization of the final product is essential and is typically performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Mechanism of Action: The Covalent Warhead

The utility of this molecule stems from the chloroacetamide group, a well-characterized electrophilic "warhead." This group reacts with nucleophilic amino acid residues on proteins, forming a stable, covalent bond. The primary target for chloroacetamides is the thiol group of cysteine residues.[7][8]

The reaction proceeds via a concerted S_N2 mechanism.[8] The deprotonated thiolate anion of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the chlorine. This attack displaces the chloride ion as a leaving group, resulting in a stable thioether linkage. This covalent modification is effectively irreversible under physiological conditions. While cysteine is the most common target, at higher pH or with prolonged exposure, reactions with other nucleophilic residues like histidine, lysine, and methionine can occur.[4][9]

Caption: S_N2 reaction mechanism of a chloroacetamide with a cysteine residue.

Applications in Drug Discovery and Chemical Biology

The dual functionality of N-(4-aminobutyl)-2-chloroacetamide hydrochloride makes it a versatile tool. The primary amine serves as a convenient handle for further chemical modification, while the chloroacetamide provides the covalent targeting capability.

Covalent Ligand and Fragment-Based Screening

This compound can be used as a reactive fragment in screening campaigns to identify proteins susceptible to covalent modification. By exposing a protein library or a specific protein of interest to the molecule, researchers can use mass spectrometry to identify which proteins have been covalently labeled. The butylamine linker provides a site for subsequent attachment of reporter tags (like biotin or a fluorophore) or for elaboration into more complex inhibitors.

Building Block for Targeted Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein.[10][11] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[10][11] N-(4-aminobutyl)-2-chloroacetamide is an ideal starting point for PROTAC synthesis. The primary amine can be coupled to a known ligand for a protein of interest, creating a molecule that can then be used to covalently bind and recruit an E3 ligase, or vice versa. The choice of linker is critical as it dictates the spatial orientation and formation of the ternary complex.[10]

Synthesis of Chemical Probes and Bioconjugates

The amine group can be readily coupled to a wide range of molecules, including peptides, fluorescent dyes, or affinity tags.[12] This allows for the creation of custom chemical probes to study biological systems. For example, attaching it to a known peptide sequence can create a probe to covalently label the peptide's binding partner.

Experimental Protocols

Protocol 1: Screening for Covalent Protein Binders

This protocol outlines a general workflow for identifying protein targets that are covalently modified by N-(4-aminobutyl)-2-chloroacetamide using mass spectrometry.

Objective: To identify proteins in a complex lysate that are covalently labeled by the compound.

Materials:

-

N-(4-aminobutyl)-2-chloroacetamide hydrochloride

-

Cell lysate or purified protein solution

-

Reaction Buffer: 100 mM HEPES or PBS, pH 7.4

-

Dithiothreitol (DTT) and Iodoacetamide (IAM) for control alkylation

-

SDS-PAGE materials

-

In-gel digestion kit (Trypsin)

-

Mass spectrometer (e.g., Orbitrap)

Methodology:

-

Lysate Preparation: Prepare a cell lysate at a concentration of 1-2 mg/mL in the reaction buffer. Clarify by centrifugation.

-

Labeling Reaction:

-

To 100 µL of lysate, add N-(4-aminobutyl)-2-chloroacetamide to a final concentration of 100 µM.

-

Prepare a control sample with vehicle (e.g., DMSO or water).

-

Incubate both samples for 1 hour at 37°C.

-

-

Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.

-

Protein Separation: Separate the labeled proteins by SDS-PAGE.

-

In-Gel Digestion: Excise the entire lane for both the treated and control samples. Cut the gel into small pieces and perform in-gel digestion with trypsin according to the manufacturer's protocol.

-

Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Search the MS/MS data against a protein database, specifying a variable modification on cysteine residues corresponding to the mass of N-(4-aminobutyl)-2-chloroacetamide (163.07 Da). Compare the labeled peptides in the treated sample to the control to identify specific targets.

Caption: Workflow for identifying protein targets of covalent probes.

Protocol 2: Synthesis of a Bifunctional Linker Intermediate

Objective: To couple N-(4-aminobutyl)-2-chloroacetamide to a carboxylic acid-containing molecule (Molecule-COOH).

Materials:

-

N-(4-aminobutyl)-2-chloroacetamide hydrochloride

-

Molecule-COOH (e.g., a known drug, a fluorescent tag)

-

Amide coupling reagents: HATU or HBTU, and a base like DIPEA

-

Anhydrous DMF or DCM

Methodology:

-

Activation: Dissolve Molecule-COOH (1 eq.), HATU (1.1 eq.), and DIPEA (3 eq.) in anhydrous DMF. Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add N-(4-aminobutyl)-2-chloroacetamide hydrochloride (1.2 eq.) to the reaction mixture. Note: The presence of excess base (DIPEA) will neutralize the hydrochloride salt to generate the free amine in situ.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired conjugate. Confirm the identity and purity of the final product by NMR and mass spectrometry.

Handling and Safety

N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a reactive alkylating agent and should be handled with care. Chloroacetamide itself is classified as toxic and an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a powerful and versatile bifunctional molecule that serves as a cornerstone for numerous applications in chemical biology and drug discovery. Its combination of a reactive covalent warhead and a modifiable amine handle allows for the rational design of covalent inhibitors, the construction of sophisticated PROTACs, and the synthesis of bespoke chemical probes. By understanding its synthesis, reactivity, and experimental applications, researchers can effectively leverage this compound to explore complex biological questions and accelerate the development of next-generation therapeutics.

References

-

PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. [Link]

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

-

Wikipedia. Chloroacetamide. [Link]

-

Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal. [Link]

-

Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

-

Royal Society of Chemistry. (2021). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry. [Link]

-

Sharma, P., et al. (2017). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of the Brazilian Chemical Society. [Link]

-

Onys'ko, M. I., et al. (2007). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc. [Link]

-

MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

-

Vankayalapati, H., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Bioconjugate Chemistry. [Link]

-

Royal Society of Chemistry. (2024). Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping. Chemical Communications. [Link]

-

ResearchGate. (2024). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. [Link]

-

YouTube. (2023). HIRN Webinar: Bifunctional Small Molecules: From PROTACs to Molecular Glues. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Bifunctional Linkers: The Versatile Backbone of Molecular Design. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]

- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Application of Linkers in Chemical Biology [bldpharm.com]

- 11. youtube.com [youtube.com]

- 12. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-aminobutyl)-2-chloroacetamide hydrochloride: Synthesis, Characterization, and Applications in Drug Development

This technical guide provides a comprehensive overview of N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical properties, provides detailed synthetic and analytical methodologies, and explores its applications as a versatile intermediate in the synthesis of biologically active compounds.

Core Molecular Attributes and Physicochemical Properties

N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a valuable building block in medicinal chemistry, characterized by a primary amine and a reactive chloroacetamide moiety. This dual functionality allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for constructing complex molecular architectures.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄Cl₂N₂O | [1][2] |

| Molecular Weight | 201.09 g/mol | [1] |

| CAS Number | 1423029-28-0 | [1] |

| Purity | Typically ≥97% | [3] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Room temperature | [1] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.

Strategic Synthesis: The Chloroacetylation of 1,4-Diaminobutane

The synthesis of N-(4-aminobutyl)-2-chloroacetamide hydrochloride is primarily achieved through the N-acylation of a protected 1,4-diaminobutane derivative, followed by deprotection. The key transformation is the formation of the amide bond between an amino group and chloroacetyl chloride.[4] Due to the presence of two primary amine groups in 1,4-diaminobutane, a selective mono-acylation is required. This is typically accomplished by using a protecting group strategy.

Diagram: Synthetic Workflow

Caption: General synthetic workflow for N-(4-aminobutyl)-2-chloroacetamide hydrochloride.

Experimental Protocol: A Representative Synthesis

This protocol outlines a common laboratory-scale synthesis. Researchers should adapt this procedure based on their specific experimental setup and safety protocols.

Step 1: Mono-Boc Protection of 1,4-Diaminobutane

-

Dissolve 1,4-diaminobutane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.8-1.0 equivalents to favor mono-protection) in DCM to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess diaminobutane and impurities.

-

Purify the resulting mono-Boc-protected diaminobutane by column chromatography on silica gel.

Step 2: Chloroacetylation of Mono-Boc-Protected Diaminobutane

-

Dissolve the purified mono-Boc-protected diaminobutane (1 equivalent) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Cool the mixture to 0 °C.

-

Add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[4]

-

After the addition is complete, allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the Boc-protected chloroacetamide intermediate in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or bubble anhydrous HCl gas through the solution.

-

Stir the mixture at room temperature for 1-4 hours. The product will typically precipitate out of the solution as the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any residual starting material or byproducts, and dry under vacuum.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized N-(4-aminobutyl)-2-chloroacetamide hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups of the butyl chain, a singlet for the methylene group adjacent to the chlorine atom, and signals for the amine and amide protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the carbon atom bonded to chlorine, and the four distinct carbon atoms of the butyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the free base of the molecule. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final product. A reverse-phase HPLC method is generally suitable for this type of compound.[7][8]

Table: Representative HPLC Method

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |

| Gradient | A suitable gradient from 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Injection Volume | 10 µL |

Applications in Drug Discovery and Development

The unique bifunctional nature of N-(4-aminobutyl)-2-chloroacetamide hydrochloride makes it a highly valuable intermediate in several areas of pharmaceutical research.[1]

Synthesis of Enzyme Inhibitors and Receptor Ligands

The chloroacetamide moiety is a reactive electrophile that can act as a covalent warhead, forming a stable bond with nucleophilic residues (such as cysteine or histidine) in the active site of enzymes or the binding pocket of receptors.[9] The aminobutyl chain can be further functionalized to introduce pharmacophoric features that enhance binding affinity and selectivity.

Construction of Peptide-Like Frameworks

The primary amine allows for the extension of the molecule through standard peptide coupling reactions, while the chloroacetamide group can be used for cyclization or conjugation to other molecules. This makes it a useful building block for creating peptidomimetics and other complex structures.[1]

Bioconjugation and Cross-Linking

This compound can be used as a cross-linking agent to study protein-protein interactions or to conjugate small molecules to biomolecules such as antibodies or proteins for targeted drug delivery.[1] The primary amine can be reacted with an activated carboxyl group on a biomolecule, and the chloroacetamide can then react with a thiol group on another part of the molecule or a different molecule.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be taken when handling N-(4-aminobutyl)-2-chloroacetamide hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a synthetically versatile and valuable building block for drug discovery and chemical biology. Its straightforward synthesis and dual reactivity provide a powerful tool for the construction of novel bioactive molecules. The methodologies and applications outlined in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their research endeavors.

References

- MySkinRecipes. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride.

- Benchchem.

- SIELC Technologies. (2018, May 16). Separation of Chloroacetamide on Newcrom R1 HPLC column.

- PubChem. Chloroacetamide.

- CymitQuimica. N-(4-Aminobutyl)-2-chloroacetamide hydrochloride.

- ChemBK. N-(4-aminobutyl)-2-chloroacetamide hydrochloride.

- Thermo Fisher Scientific.

- ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- ResearchGate.

- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of....

- Google Patents.

- Organic Syntheses. chloroacetamide.

- Sigma-Aldrich. 2-Chloroacetamide = 98.0 HPLC 79-07-2.

- Benchchem. An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide.

- Google Patents.

- ResearchGate. Chloroacetylation of amino carboxamide followed by nucleophilic substitution to amines. Reagents and conditions.

- ResearchGate. Reactivity of Chloroacetylated β-Enamino Compounds. Synthesis of Heterocycles.

- CHIRALEN. N-(4-Aminobutyl)-2-chloroacetamide.

- NIST WebBook. Acetamide, 2-chloro-.

- The Royal Society of Chemistry.

- AIR Unimi. NMR SPECTRA OF CHAPTER 1.

- SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column.

- Google Patents. US10835515B2 - Carboxamide derivative and its diastereomers in stable crystalline form.

- Google Patents. US8314117B2 - CGRP receptor antagonists.

- Google Patents. US11129869B2 - Pharmaceutical compositions.

- ResearchGate. (2025, August 9). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

- ResearchGate. (PDF)

- MD Topology. 2-Chloroacetamide | C2H4ClNO | MD Topology | NMR | X-Ray.

- ChemicalBook. 2'-Chloroacetanilide(533-17-5) 1H NMR spectrum.

- Thermo Fisher Scientific. HPLC with Charged Aerosol Detection.

Sources

- 1. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. n-(4-Aminobutyl)-2-chloroacetamide hydrochloride [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chloroacetamide | SIELC Technologies [sielc.com]

- 8. 氯乙酰胺 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(4-aminobutyl)-2-chloroacetamide hydrochloride synthesis route

An In-depth Technical Guide to the Synthesis of N-(4-aminobutyl)-2-chloroacetamide Hydrochloride

Introduction

N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a bifunctional molecule of significant interest to researchers in drug discovery and chemical biology.[1] Its structure incorporates a primary amine and a reactive chloroacetamide moiety, making it a valuable intermediate for synthesizing a variety of biologically active compounds, including enzyme inhibitors and receptor ligands.[1] The chloroacetyl group serves as a versatile electrophilic handle for covalent modification of biological targets, while the aminobutyl chain provides a flexible linker for tethering to other molecular fragments. This guide provides a detailed exploration of a robust synthetic route to N-(4-aminobutyl)-2-chloroacetamide hydrochloride, focusing on the underlying chemical principles, experimental protocols, and analytical characterization.

Core Synthetic Strategy: Overcoming the Challenge of Selectivity

The synthesis of N-(4-aminobutyl)-2-chloroacetamide initiates from the symmetrical diamine, 1,4-diaminobutane (commonly known as putrescine), and the acylating agent, chloroacetyl chloride. The primary challenge in this transformation is achieving selective mono-acylation. Due to the presence of two nucleophilic primary amine groups in 1,4-diaminobutane, direct reaction with chloroacetyl chloride often leads to a mixture of the desired mono-acylated product and the undesired di-acylated byproduct. The formation of the di-acylated product can be difficult to control, even when using a large excess of the diamine.[2]

To ensure a high yield of the mono-acylated product, a protection-acylation-deprotection strategy is the most reliable and widely employed approach. This strategy involves:

-

Protection: Temporarily blocking one of the amino groups of 1,4-diaminobutane with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent acylation step and its facile removal under acidic conditions.[3][4]

-

Acylation: Reacting the remaining free amino group of the mono-protected diamine with chloroacetyl chloride. With only one nucleophilic site available, the reaction proceeds cleanly to the desired N-acylated intermediate.

-

Deprotection: Removing the Boc protecting group under acidic conditions. This step simultaneously liberates the primary amine and, when using hydrochloric acid, forms the final product as its hydrochloride salt, which often aids in purification and handling.[3]

The overall synthetic workflow is depicted in the diagram below.

Caption: Overall workflow for the synthesis of N-(4-aminobutyl)-2-chloroacetamide hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of N-(tert-Butoxycarbonyl)-1,4-diaminobutane

This initial step protects one of the two amine functionalities of 1,4-diaminobutane. The mono-Boc-protected product is commercially available but can also be synthesized. The key to achieving mono-protection is the slow addition of di-tert-butyl dicarbonate to an excess of the diamine.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 1,4-Diaminobutane | 88.15 | 4.0 | (User to calculate) |

| Di-tert-butyl dicarbonate | 218.25 | 1.0 | (User to calculate) |

| Dichloromethane (DCM) | - | - | (User to calculate) |

Procedure:

-

Dissolve 1,4-diaminobutane (4.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) in DCM.

-

Add the (Boc)₂O solution dropwise to the stirred diamine solution over a period of 2-3 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water to remove excess diamine and any diamine dihydrochloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain pure N-(tert-butoxycarbonyl)-1,4-diaminobutane.

Part 2: Acylation with Chloroacetyl Chloride

With one amine protected, the free primary amine of N-(tert-butoxycarbonyl)-1,4-diaminobutane is selectively acylated using chloroacetyl chloride.[5] Chloroacetyl chloride is a highly reactive and corrosive reagent and should be handled with care in a fume hood.[6]

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| N-(tert-Butoxycarbonyl)-1,4-diaminobutane | 188.27 | 1.0 | (User to calculate) |

| Chloroacetyl chloride | 112.94 | 1.1 | (User to calculate) |

| Triethylamine (TEA) or DBU | 101.19 | 1.2 | (User to calculate) |

| Dichloromethane (DCM), anhydrous | - | - | (User to calculate) |

Procedure:

-

Dissolve N-(tert-butoxycarbonyl)-1,4-diaminobutane (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[7] Cool the mixture to 0 °C.

-

Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.[7]

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-N'-(chloroacetyl)-1,4-diaminobutane. This intermediate is often sufficiently pure for the next step.

Part 3: Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions.[3] Using a solution of hydrogen chloride in an organic solvent like dioxane or methanol directly yields the desired hydrochloride salt.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| Boc-N'-(chloroacetyl)-1,4-diaminobutane | 264.75 | 1.0 | (User to calculate) |

| 4M HCl in 1,4-Dioxane | - | Excess (e.g., 5-10 eq.) | (User to calculate) |

| Diethyl ether | - | - | (User to calculate) |

Procedure:

-

Dissolve the crude intermediate from Part 2 in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add an excess of 4M HCl in 1,4-dioxane (5-10 eq.) to the solution at room temperature.[8][9]

-

Stir the mixture at room temperature for 2-12 hours. The deprotection is typically accompanied by the evolution of carbon dioxide and isobutylene.[10]

-

Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

-

Upon completion, the product hydrochloride salt often precipitates from the reaction mixture. If not, add cold diethyl ether to induce precipitation.[4]

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield N-(4-aminobutyl)-2-chloroacetamide hydrochloride as a solid.

Reaction Mechanism Visualization

The mechanism involves nucleophilic attacks by the amine groups, with the Boc group directing the regioselectivity of the acylation.

Caption: Key mechanistic steps in the synthesis of the target compound.

Product Characterization

The final product, N-(4-aminobutyl)-2-chloroacetamide hydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| ¹H NMR (in D₂O, ~400 MHz) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~4.15 | s, 2H (Cl-CH₂ -CO) |

| ~3.25 | t, 2H (-NH-CH₂ -CH₂) |

| ~3.00 | t, 2H (H₃N⁺-CH₂ -CH₂) |

| ~1.65 | m, 4H (-CH₂-CH₂ -CH₂ -CH₂-) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

| ¹³C NMR (in D₂O, ~100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C =O |

| ~42.5 | Cl-C H₂-CO |

| ~39.0 | -NH-C H₂- |

| ~38.5 | H₃N⁺-C H₂- |

| ~25.0 | -CH₂-C H₂-C H₂-CH₂- |

| ~24.5 | -CH₂-C H₂-C H₂-CH₂- |

Conclusion

The synthesis of N-(4-aminobutyl)-2-chloroacetamide hydrochloride is effectively achieved through a three-part strategy involving amine protection, selective acylation, and deprotection. This approach successfully navigates the primary challenge of diacylation inherent in reactions with symmetrical diamines. The resulting compound is a key building block for further chemical synthesis, particularly in the development of targeted therapeutic agents and chemical probes. The protocols and characterization data provided in this guide offer a comprehensive framework for researchers to produce and validate this important chemical intermediate.

References

-

Zhang, Z., Yin, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 5(19), 3399–3402. [Link]

-

Reddy, K. L., & Kumar, A. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4446–4449. [Link]

-

MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3348-3380. [Link]

-

ResearchGate. (2018). Boc deprotection conditions tested. [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

Sources

- 1. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to the Postulated Mechanism of Action of N-(4-aminobutyl)-2-chloroacetamide hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a bifunctional molecule featuring a reactive chloroacetamide "warhead" and a 4-aminobutyl "tail." While specific biological targets of this particular compound are not extensively documented in publicly available literature, its chemical structure strongly suggests a mechanism of action centered on covalent inhibition of target proteins. This guide synthesizes the well-established reactivity of chloroacetamide electrophiles with the principles of ligand-protein interactions to postulate a detailed mechanism of action for N-(4-aminobutyl)-2-chloroacetamide hydrochloride. Furthermore, this document provides a comprehensive suite of experimental workflows for researchers to rigorously test this hypothesis, identify potential protein targets, and characterize the downstream cellular consequences of target engagement.

Introduction: The Chemical Architecture of a Covalent Inhibitor

N-(4-aminobutyl)-2-chloroacetamide hydrochloride belongs to a class of compounds known as covalent inhibitors. These molecules form a stable, covalent bond with their protein target, often leading to irreversible inhibition.[1] The power of this approach lies in the potential for high potency and prolonged duration of action. The structure of N-(4-aminobutyl)-2-chloroacetamide hydrochloride can be deconstructed into two key functional domains:

-

The Chloroacetamide "Warhead": The 2-chloroacetamide moiety is a classic electrophilic group widely employed in the design of covalent inhibitors.[2] It acts as an alkylating agent, with the carbon atom adjacent to the chlorine being susceptible to nucleophilic attack.

-

The 4-Aminobutyl "Tail": This flexible, positively charged chain is hypothesized to play a crucial role in target recognition and binding affinity. It can engage in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with the target protein, thereby guiding the warhead to a specific location.[3][4][5]

This dual-functionality suggests a "lock-and-key" and "induced fit" model of interaction, where the aminobutyl tail first directs the molecule to a specific protein surface, and then the chloroacetamide warhead covalently reacts with a nearby nucleophilic amino acid residue.[5][6]

Postulated Mechanism of Action: Covalent Modification of Cysteine Residues

The primary postulated mechanism of action for N-(4-aminobutyl)-2-chloroacetamide hydrochloride is the irreversible covalent modification of nucleophilic amino acid residues within a target protein's binding pocket.

The Nucleophilic Target: The Primacy of Cysteine

Among the naturally occurring amino acids, the thiol group (-SH) of cysteine is the most potent nucleophile under physiological conditions. Chloroacetamides are well-documented to react readily with cysteine residues.[2][7] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine thiol attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether bond.

A Two-Step Engagement Model

The interaction between N-(4-aminobutyl)-2-chloroacetamide hydrochloride and its putative target protein can be conceptualized as a two-step process:

-

Reversible Binding (Formation of the Encounter Complex): Initially, the compound reversibly binds to the target protein to form a non-covalent encounter complex. This initial binding is primarily driven by interactions between the 4-aminobutyl tail and the protein surface. These interactions could include hydrogen bonds between the amine and carbonyl groups of the tail and polar residues on the protein, as well as ionic interactions between the protonated amine of the tail and negatively charged residues like aspartate or glutamate.[3][4]

-

Irreversible Covalent Bond Formation: Once the compound is correctly oriented within the binding site, the chloroacetamide warhead is positioned in close proximity to a reactive cysteine residue. The nucleophilic attack by the cysteine thiol on the electrophilic carbon of the chloroacetamide then leads to the formation of an irreversible covalent bond.[1]

Caption: Postulated mechanism of covalent inhibition.

Experimental Workflows for Mechanistic Elucidation

To validate the postulated mechanism of action and identify the specific protein targets of N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a multi-faceted experimental approach is required.

Caption: Experimental workflow for mechanistic studies.

Step 1: Confirmation of Covalent Binding via Mass Spectrometry

The foundational experiment is to unequivocally demonstrate that N-(4-aminobutyl)-2-chloroacetamide hydrochloride forms a covalent adduct with a protein.

Protocol: Intact Protein Mass Spectrometry

-

Incubation: Incubate a purified candidate protein (if known) or a complex protein lysate with N-(4-aminobutyl)-2-chloroacetamide hydrochloride at various concentrations and time points. A control sample with vehicle (e.g., DMSO) should be run in parallel.

-

Sample Preparation: Desalt the protein samples using a suitable method (e.g., C4 ZipTips).

-

Mass Analysis: Analyze the samples by high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS.[8]

-

Data Analysis: Compare the mass spectra of the treated and control samples. A mass shift corresponding to the molecular weight of N-(4-aminobutyl)-2-chloroacetamide (minus HCl) covalently bound to the protein will confirm adduct formation.[9]

Protocol: Peptide Mapping Mass Spectrometry

-

Incubation and Digestion: Following incubation as described above, denature, reduce, alkylate (with a different alkylating agent, e.g., iodoacetamide, to block free cysteines), and digest the protein samples with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

-

Data Analysis: Search the MS/MS data against the protein sequence database, specifying a variable modification on cysteine residues corresponding to the mass of the N-(4-aminobutyl)-2-chloroacetamide adduct. This will identify the specific cysteine residue(s) that are modified.[10]

Step 2: Characterization of Irreversible Enzyme Inhibition

If the target protein is an enzyme, its inhibition kinetics must be characterized.

Protocol: Determination of kinact and KI

-

Enzyme Assay: Utilize a suitable assay to measure the activity of the target enzyme (e.g., a fluorescence-based substrate turnover assay).

-

Time-Dependent Inhibition: Pre-incubate the enzyme with various concentrations of N-(4-aminobutyl)-2-chloroacetamide hydrochloride for different durations.

-

Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the initial reaction rates.

-

Data Analysis: Plot the pseudo-first-order rate constants of inactivation (kobs) against the inhibitor concentration. The data can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at which the rate of inactivation is half-maximal (KI).[12][13] The overall potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/KI.[13][14]

| Kinetic Parameter | Description | Hypothetical Value |

| KI | Inhibitor concentration for half-maximal inactivation rate. | 10 µM |

| kinact | Maximal rate of inactivation. | 0.5 min-1 |

| kinact/KI | Second-order rate constant of inactivation. | 50,000 M-1min-1 |

Step 3: Target Identification and Validation in a Cellular Context

Identifying the specific protein(s) that N-(4-aminobutyl)-2-chloroacetamide hydrochloride interacts with in a complex biological system is crucial.

Protocol: Activity-Based Protein Profiling (ABPP)

-

Probe Synthesis: Synthesize a derivative of N-(4-aminobutyl)-2-chloroacetamide hydrochloride that incorporates a reporter tag (e.g., an alkyne or azide for click chemistry, or a fluorophore).[14][15]

-

Cell/Lysate Labeling: Treat live cells or cell lysates with the probe.

-

Reporter Tag Conjugation (if applicable): For click chemistry probes, perform the copper-catalyzed or strain-promoted alkyne-azide cycloaddition to attach a fluorescent dye or biotin.

-

Analysis: Labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning. For identification, biotinylated proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.[16][17][18]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with N-(4-aminobutyl)-2-chloroacetamide hydrochloride or a vehicle control.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

-

Analysis: Analyze the soluble fraction by Western blot or other protein detection methods (e.g., AlphaScreen) for a specific target protein.[19][20][21][22]

-

Data Interpretation: A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates target engagement.[23]

Conclusion

The chemical structure of N-(4-aminobutyl)-2-chloroacetamide hydrochloride strongly supports a mechanism of action based on covalent, irreversible inhibition of target proteins, likely through the alkylation of cysteine residues. The 4-aminobutyl tail is postulated to provide initial binding affinity and specificity. The experimental workflows detailed in this guide provide a robust framework for rigorously testing this hypothesis, identifying specific molecular targets, and elucidating the functional consequences of target engagement in a cellular context. These studies will be instrumental in unlocking the therapeutic potential of this and related chloroacetamide-based compounds.

References

-

Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - NIH. (2019, April 23). Retrieved January 18, 2026, from [Link]

-

Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions - PubMed. (2021). Retrieved January 18, 2026, from [Link]

-

Dynamic protein ligand interactions – insights from MS - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC - NIH. (2016, August 26). Retrieved January 18, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved January 18, 2026, from [Link]

-

N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride - MySkinRecipes. (n.d.). Retrieved January 18, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022, September 1). Retrieved January 18, 2026, from [Link]

-

Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands | ACS Omega - ACS Publications. (2025, July 4). Retrieved January 18, 2026, from [Link]

-

(PDF) Protein–Ligand Interactions: Energetic Contributions and Shape Complementarity. (n.d.). Retrieved January 18, 2026, from [Link]

-

5.4: Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4). Retrieved January 18, 2026, from [Link]

-

Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins. (n.d.). Retrieved January 18, 2026, from [Link]

-

Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]

-

Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry - Emery Pharma. (n.d.). Retrieved January 18, 2026, from [Link]

-

Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Retrieved January 18, 2026, from [Link]

-

Protein-Ligand Interactions: Its Biological Process and Molecular Choreography from Drug Development to Cell Signaling - Longdom Publishing. (n.d.). Retrieved January 18, 2026, from [Link]

-

Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Biochemistry | Enzyme Inhibition - YouTube. (2017, April 26). Retrieved January 18, 2026, from [Link]

-

Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Activity-based Protein Profiling - SciSpace. (2018, January 22). Retrieved January 18, 2026, from [Link]

-

Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]

-

Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019, July 30). Retrieved January 18, 2026, from [Link]

-

Enzyme inhibitor - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (2024, June 24). Retrieved January 18, 2026, from [Link]

-

Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. (n.d.). Retrieved January 18, 2026, from [Link]

-

Protein-Ligand Interaction - Creative Biostructure. (n.d.). Retrieved January 18, 2026, from [Link]

-

Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Webinar - Development of Covalent Drugs with New Emerging Technologies - YouTube. (2022, July 18). Retrieved January 18, 2026, from [Link]

-

Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? - PMC - PubMed Central. (2025, June 30). Retrieved January 18, 2026, from [Link]

-

Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PubMed. (2020, October 22). Retrieved January 18, 2026, from [Link]

Sources

- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 2. Chloroacetamides - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. emerypharma.com [emerypharma.com]

- 9. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of N-(4-aminobutyl)-2-chloroacetamide Hydrochloride with Amino Acids

<Technical Guide >

Abstract

N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a bifunctional reagent featuring a primary amine and a reactive chloroacetamide electrophile. This guide provides a comprehensive technical overview of its reactivity with nucleophilic amino acid residues. We will delve into the core chemical principles, reaction mechanisms, the critical role of pH in dictating selectivity, and potential side reactions. Furthermore, this guide furnishes detailed experimental protocols for executing and analyzing these modification reactions, discusses their applications in bioconjugation and the development of targeted covalent inhibitors, and is grounded in authoritative scientific literature.

Foundational Chemical Principles

1.1 The Reagent: N-(4-aminobutyl)-2-chloroacetamide Hydrochloride

N-(4-aminobutyl)-2-chloroacetamide hydrochloride (CAS 1423029-28-0) possesses a molecular formula of C₆H₁₄Cl₂N₂O and a molecular weight of 201.09 g/mol .[1][2][3] Its utility as a chemical probe and synthetic intermediate stems from its distinct functionalities:

-

The Electrophilic Warhead: The 2-chloroacetamide group is a potent electrophile. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon susceptible to nucleophilic attack. The chloride ion is a good leaving group, facilitating an irreversible alkylation reaction.[4][5] Chloroacetamides are a well-established class of electrophiles used in the design of covalent inhibitors for their ability to form stable, irreversible bonds.[6]

-

The Aminobutyl Spacer: The 4-aminobutyl chain provides a flexible linker and a primary amine. This amine can be used for secondary conjugation reactions or can influence the molecule's solubility and interaction with a target protein's microenvironment. In its hydrochloride salt form, the amine is protonated, enhancing water solubility.

1.2 The Targets: Nucleophilic Amino Acids

The reactivity of N-(4-aminobutyl)-2-chloroacetamide is primarily directed towards nucleophilic amino acid side chains within peptides and proteins.[7] The intrinsic reactivity of these side chains is a function of their nucleophilicity and their protonation state, which is governed by their pKa and the ambient pH.

| Amino Acid | Side Chain Group | Typical pKa | Nucleophilic Form | Relative Reactivity |

| Cysteine | Thiol (-SH) | ~8.5 | Thiolate (S⁻) | Very High |

| Histidine | Imidazole | ~6.0 | Neutral Imidazole | Moderate |

| Lysine | ε-Amino (-NH₂) | ~10.5 | Neutral Amine | Moderate to Low |

| Methionine | Thioether (-S-CH₃) | N/A | Thioether | Low (potential for side reactions) |

| N-terminus | α-Amino (-NH₂) | ~8.0 | Neutral Amine | Moderate to Low |

| Aspartate | Carboxylate (-COO⁻) | ~3.9 | Carboxylate | Very Low (potential for side reactions) |

| Glutamate | Carboxylate (-COO⁻) | ~4.3 | Carboxylate | Very Low (potential for side reactions) |

Table 1: Nucleophilic potential of common amino acid residues. The pKa values are approximate and can vary significantly based on the local protein microenvironment.[8]

Cysteine is the most reactive amino acid towards chloroacetamides.[6][9] Its high reactivity is due to the strong nucleophilicity of the thiolate anion (S⁻), which is formed upon deprotonation of the thiol group.

Reaction Mechanism and Selectivity

2.1 The S_N2 Alkylation Mechanism

The core reaction between the chloroacetamide moiety and a nucleophilic amino acid side chain, such as a cysteine thiolate, proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4] This results in the formation of a stable, irreversible thioether bond.[4][10]

Caption: S_N2 reaction of a Cysteine thiolate with the chloroacetamide.

2.2 The Decisive Role of pH in Reaction Selectivity

Controlling the reaction pH is the most critical parameter for achieving selective alkylation of a specific amino acid residue. The pH of the buffer system dictates the protonation state of both the nucleophile (amino acid side chain) and the electrophile.

-

Targeting Cysteine (pH 7.0 - 8.5): This is the most common application. At a pH slightly below or near the pKa of the cysteine thiol (~8.5), a sufficient population of the highly reactive thiolate anion exists to drive the reaction forward.[11] Meanwhile, the ε-amino group of lysine (pKa ~10.5) and the α-amino N-terminus (pKa ~8.0) remain largely protonated and therefore non-nucleophilic.[8][12] This pH window provides a high degree of selectivity for cysteine residues.

-

Targeting Histidine (pH ~6.0 - 7.0): While the reaction with histidine is generally sluggish, it can be favored in this pH range where the imidazole side chain (pKa ~6.0) is predominantly in its neutral, nucleophilic form.[9][12]

-

Non-Specific Labeling (pH > 9.0): At high pH, multiple residues become deprotonated and nucleophilic, including lysine, the N-terminus, and cysteine. Using chloroacetamide at high pH can result in alkylation of amines, thioethers (methionine), and imidazoles.[12] This can be useful for general protein modification but must be avoided when selectivity is desired.

Caption: Influence of pH on the selective targeting of amino acids.

2.3 Potential Side Reactions and Considerations

While chloroacetamide is more selective than the more reactive iodoacetamide, off-target modifications can still occur, particularly under non-optimal conditions.[13][14]

-

Alkylation of Other Residues: As mentioned, high pH can lead to the modification of lysine, histidine, and the N-terminus.[12][15]

-

Methionine Oxidation: Some studies have shown that 2-chloroacetamide can cause a significant increase in methionine oxidation compared to iodoacetamide.[13][14][16] This is a critical consideration in proteomics experiments where artifactual modifications can complicate data analysis.

-

Hydrolysis: At very high pH, the chloroacetamide moiety itself can undergo hydrolysis, reducing the effective concentration of the reagent.

Experimental Protocols

The following sections provide standardized, field-proven methodologies for protein modification and analysis.

3.1 Protocol: Selective Alkylation of Cysteine Residues

This protocol is designed for the selective modification of cysteine residues in a purified protein sample.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES). Avoid buffers with primary amines like Tris.

-

N-(4-aminobutyl)-2-chloroacetamide hydrochloride

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: 100 mM Sodium Phosphate or Ammonium Bicarbonate, pH 7.5-8.5[12]

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein sample (e.g., 5-100 µg) in 100 µL of reaction buffer.[12]

-

Reduction (Optional but Recommended): If targeting all cysteines (not just surface-accessible free thiols), reduce disulfide bonds by adding TCEP to a final concentration of 5 mM or DTT to 10 mM. Incubate for 30-60 minutes at 37-50°C.[12][17]

-

Alkylation Reaction: a. Prepare a fresh stock solution of N-(4-aminobutyl)-2-chloroacetamide HCl (e.g., 200 mM in reaction buffer).[12] b. Add the chloroacetamide solution to the protein sample to achieve a final concentration of 20-50 mM.[12][17] This typically represents a 10- to 50-fold molar excess over cysteine residues. c. Incubate the reaction for 30-90 minutes at room temperature, protected from light.[4][12]

-

Quenching: Stop the reaction by adding a quenching reagent with a free thiol (e.g., DTT to a final concentration of 10 mM or L-cysteine in slight excess to the chloroacetamide) to consume any unreacted electrophile.[4] Incubate for 15 minutes.

-

Sample Cleanup: Remove excess reagents and byproducts by buffer exchange using a desalting column or through dialysis against a suitable storage buffer.

Caption: Experimental workflow for selective cysteine alkylation.

3.2 Analytical Characterization of Modified Proteins

Confirming the success and specificity of the alkylation reaction is paramount. Mass spectrometry is the definitive analytical tool for this purpose.[18][19]

-

Intact Mass Analysis:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Purpose: To confirm the covalent addition of the reagent to the protein. The mass of the modified protein will increase by the mass of the N-(4-aminobutyl)-2-acetamido group (C₆H₁₃N₂O = 129.10 Da) for each modification event.

-

-

Peptide Mapping (Bottom-Up Proteomics):

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20]

-

Workflow: a. The modified protein is digested into smaller peptides using a protease like trypsin.[18][19] b. The resulting peptide mixture is separated by liquid chromatography. c. Peptides are analyzed by tandem mass spectrometry (MS/MS).

-

Purpose: To precisely identify the specific amino acid residue(s) that have been modified. The mass shift will be observed on the specific peptide containing the alkylated residue, and MS/MS fragmentation data can pinpoint the exact site of modification.[18][21]

-

Applications in Research and Drug Development

The specific and irreversible nature of the chloroacetamide reaction with cysteine has made it a valuable tool in several fields.

-

Targeted Covalent Inhibitors (TCIs): Chloroacetamide moieties are used as "warheads" on small molecule inhibitors.[21][22][23] By designing a molecule that first binds non-covalently to a target protein's active site, a strategically placed chloroacetamide can then react with a nearby, non-catalytic cysteine residue, forming a permanent, irreversible bond.[21][22] This strategy can lead to drugs with enhanced potency and prolonged duration of action.

-

Proteomics and Chemical Biology: In mass spectrometry-based proteomics, alkylating agents are essential for capping cysteine residues after disulfide bond reduction.[10][19] This prevents the disulfide bonds from re-forming, which is critical for accurate protein identification and quantification.[4][10] While iodoacetamide is more common, chloroacetamide is used as an alternative, particularly when studying systems where iodo-compounds might cause unwanted side reactions.[16][19]

-

Bioconjugation: The reaction can be used to attach probes, such as fluorescent dyes or biotin tags, to specific cysteine residues on a protein for imaging or pull-down experiments.[9][24] It can also be used to create antibody-drug conjugates (ADCs) or to PEGylate proteins to improve their pharmacokinetic properties.

Conclusion

N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a versatile reagent whose reactivity is dominated by the electrophilic nature of its chloroacetyl group. Its reaction with amino acids, particularly cysteine, is a robust and well-characterized S_N2 alkylation. The ultimate success and specificity of any modification strategy hinge on the rigorous control of reaction pH, which allows for the selective targeting of cysteine residues over other nucleophiles like lysine and histidine. When coupled with modern analytical techniques like mass spectrometry, this reagent provides a powerful tool for researchers in drug discovery, proteomics, and chemical biology to probe and manipulate protein structure and function with high precision.

References

-

Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]

-

Geist, L., et al. (2022). Peptide-based covalent inhibitors of protein-protein interactions. PMC. PubMed Central. Retrieved from [Link]

-

Lin, C., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry. ACS Publications. Retrieved from [Link]

-

Kelstrup, C. D., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research. NIH. Retrieved from [Link]

-

Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2023). Revealing the impact of side-chains in amino acids on the formation of haloacetamides during chlorination. Request PDF. Retrieved from [Link]

-

Xia, Y., & Li, W. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry. Retrieved from [Link]

-

Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. PRIDE. Retrieved from [Link]

-

Zupan, J., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Retrieved from [Link]

-

Kuznetsova, A. A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Request PDF. ResearchGate. Retrieved from [Link]

-

Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. PMC, NIH. Retrieved from [Link]

-

MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Retrieved from [Link]

-

Vinogradova, E. V., et al. (2022). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC, NIH. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent advances in the development of covalent inhibitors. Retrieved from [Link]

-

Eshak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Request PDF. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Protocol CAMCheck Kit. Retrieved from [Link]

-

Hocek, M., et al. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Chemistry – A European Journal. PMC, NIH. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride. Retrieved from [Link]

-

Massey, V., & Alberty, R. A. (1954). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochimica et Biophysica Acta. PMC, NIH. Retrieved from [Link]

-

ChemBK. (n.d.). N-(4-aminobutyl)-2-chloroacetamide hydrochloride. Retrieved from [Link]

-

Schneider, M., et al. (2021). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society. PMC, NIH. Retrieved from [Link]

-

Abdel-Latif, E., et al. (2021). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. ResearchGate. Retrieved from [Link]

-

MDPI. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

Sources

- 1. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]

- 2. N-(4-Aminobutyl)-2-Chloroacetamide Hydrochloride [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chloroacetamides - Enamine [enamine.net]

- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 11. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]

- 15. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jpt.com [jpt.com]

- 18. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]

- 19. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Peptide‐based covalent inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Protein Alkylation Using N-(4-aminobutyl)-2-chloroacetamide hydrochloride

This guide provides a comprehensive technical overview of N-(4-aminobutyl)-2-chloroacetamide hydrochloride, a bifunctional reagent for protein alkylation. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this versatile molecule for protein modification, cross-linking, and the development of chemical probes. This document delves into the underlying chemical principles, provides detailed experimental protocols, and explores the applications of this reagent in modern proteomics and drug discovery.

Introduction: A Bifunctional Tool for Protein Chemistry

N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a chemical reagent that possesses two distinct reactive functionalities: a chloroacetamide group and a primary amine. This dual nature makes it a valuable tool for protein chemists, enabling not only the alkylation of proteins but also the introduction of a reactive handle for subsequent modifications.[1] The chloroacetamide moiety is a well-established electrophile that preferentially reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine.[2] The aminobutyl group, on the other hand, provides a nucleophilic primary amine that can be utilized for a variety of bioconjugation strategies, such as the attachment of fluorophores, biotin, or other chemical probes.[1]

This guide will explore the strategic application of N-(4-aminobutyl)-2-chloroacetamide hydrochloride in protein science, with a focus on achieving specific and efficient protein modification.

The Chemistry of Protein Alkylation with Chloroacetamides

Protein alkylation is a fundamental technique in proteomics and chemical biology, primarily used to covalently modify amino acid residues.[3] The chloroacetamide group of N-(4-aminobutyl)-2-chloroacetamide hydrochloride is an alkylating agent that reacts with nucleophilic side chains of amino acids via a nucleophilic substitution reaction.

Mechanism of Action

The reaction proceeds through an SN2 mechanism where a nucleophilic amino acid residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond.

Figure 1: General mechanism of protein alkylation by N-(4-aminobutyl)-2-chloroacetamide. "Nu" represents a nucleophilic amino acid residue.

Target Specificity and pH Dependence